Carbon–Halogen Bond Reactivity: 7-Bromo vs. 7-Chloro in Pd-Catalyzed Oxidative Addition
The bromine substituent at the 7-position of 7-bromoquinoline-8-carboxylic acid provides kinetically faster oxidative addition to Pd(0) compared to the chlorine in 7-chloroquinoline-8-carboxylic acid. A quantitative structure–reactivity model encompassing 79 (hetero)aryl electrophiles demonstrated that relative rates of oxidative addition are systematically higher for bromides than for the corresponding chlorides, owing to the lower C–Br bond dissociation energy [1]. This translates into milder reaction conditions, shorter reaction times, and higher yields in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings—critical factors when diversifying at the 7-position in late-stage medicinal chemistry campaigns.
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) for (hetero)aryl halides |
|---|---|
| Target Compound Data | C–Br bond: qualitatively faster oxidative addition; model includes bromide substrates across 79 compounds [1] |
| Comparator Or Baseline | C–Cl bond: slower oxidative addition; chloride substrates included in the same 79-compound model [1] |
| Quantified Difference | Quantitative rate ratios not reported at single-substrate resolution; class-level order: I > Br > Cl >> OTf, consistent across the model dataset. Bromide substrates require lower activation energy for oxidative addition [1]. |
| Conditions | Pd(0) oxidative addition; computational model validated against experimental Sonogashira, Suzuki, Buchwald-Hartwig, and Stille coupling outcomes [1]. |
Why This Matters
Procuring the 7-bromo (rather than 7-chloro) building block enables more efficient Pd-catalyzed diversification with a wider substrate scope under milder conditions, reducing optimisation time and improving synthetic throughput.
- [1] Lu J, Donnecke S, Paci I, Leitch DC. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chem. Sci. 2022, 13, 3477–3488. DOI: 10.1039/D2SC00174H. View Source
